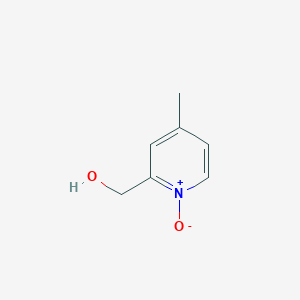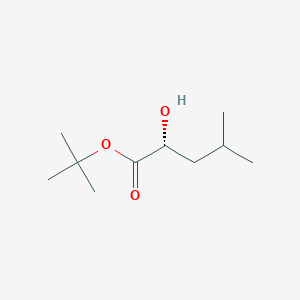![molecular formula C31H45N3O21 B1168050 (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 1316822-90-8](/img/structure/B1168050.png)
(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is structurally complex and likely involves multiple functional groups that are common in organic chemistry, such as acetamido, hydroxy, nitrophenoxy, and carboxylic acid groups. These functionalities suggest that the compound may be synthesized and analyzed using advanced organic synthesis techniques and analytical methods.
Synthesis Analysis
Studies on similar compounds have explored various synthetic routes involving catalytic hydrogenation, reductive cyclization, and acyl group migration to yield cyclic hydroxamic acids, lactams, and amides (Hartenstein & Sicker, 1993; Thalluri et al., 2014). These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The structural analysis of complex organic molecules typically involves spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the geometrical isomers of certain compounds have been characterized using two-dimensional NMR spectroscopy to determine their molecular conformations (Hayashi & Kouji, 1990).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be inferred from its functional groups. For instance, hydroxamic acids and ureas synthesized from carboxylic acids using specific reagents show good yields without racemization, indicating the potential for selective reactions in the synthesis of complex molecules (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of complex organic compounds, such as solubility, melting points, and boiling points, are crucial for their practical application and can be determined through experimental methods. These properties are influenced by the compound's molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be analyzed through various chemical reactions and spectroscopic methods. For example, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using specific catalysts demonstrates the potential for selective oxidation reactions in complex organic molecules (Rafiee et al., 2018).
科学的研究の応用
Solubility Studies
Research on the solubility of sugar derivatives in ethanol-water solutions provides insights into the physical properties and potential applications of complex sugar-based molecules. For example, the study by Gong et al. (2012) on the solubility of xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water mixtures demonstrates the influence of solvent composition and temperature on solubility, which is crucial for pharmaceutical and chemical engineering applications (Gong, Wang, Zhang, & Qu, 2012).
Synthesis of Sugar Imine Molecules
The synthesis of sugar imine molecules, as described by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020), involves click chemistry and microwave irradiation, showcasing the versatility of sugar-based compounds in chemical synthesis. This research highlights the potential for creating novel molecules with specific functionalities for targeted applications (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Antimetastatic Activity
Studies on compounds like L-iduronic acid-type 1-N-iminosugars for their antimetastatic activity provide a glimpse into the therapeutic potential of complex sugar-derived molecules. Nishimura et al. (1997) synthesized derivatives from Streptomyces culture and found that these compounds inhibited the invasion of cancer cells through reconstituted basement membranes, indicating potential applications in cancer therapy (Nishimura et al., 1997).
特性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-SYEPIUQRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[Cyclohexane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt](/img/structure/B1167978.png)